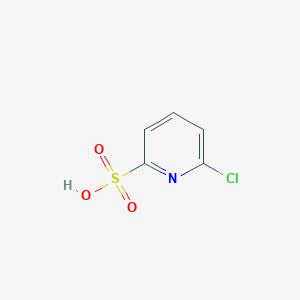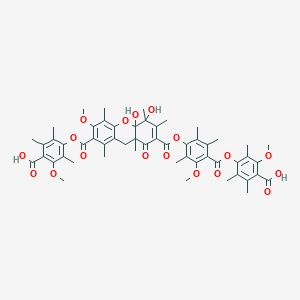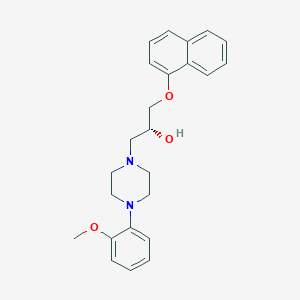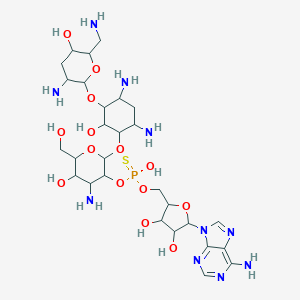
6-chloropyridine-2-sulfonic Acid
Descripción general
Descripción
6-Chloropyridine-2-sulfonic acid is an organic compound with the molecular formula C5H4ClNO3S. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a sulfonic acid group is attached to the 2nd position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Pyridine derivatives, including 6-chloropyridine-2-sulfonic acid, are known to interact with various biological targets due to their aromatic nature and the presence of a nitrogen atom in the ring structure .
Mode of Action
It’s known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical reactions, potentially affecting multiple pathways . For instance, the dissolution chemistry of metal sulfides follows two pathways, which are determined by the mineralogy and the acid solubility of the metal sulfides: the thiosulfate and the polysulfide pathways .
Result of Action
It’s known that pyridine derivatives can have various biological activities, potentially leading to a wide range of effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microbial degradation of pyridine derivatives, including this compound, can be influenced by environmental conditions . Moreover, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is known to be influenced by environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridine-2-sulfonic acid typically involves the chlorination of pyridine-2-sulfonic acid. One common method includes the reaction of pyridine-2-sulfonic acid with phosphorus trichloride and chlorine gas. The reaction is carried out by passing chlorine gas into a mixture of pyridine-2-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures between 100°C and 120°C. The resulting product is then purified through distillation under vacuum conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the efficient and safe production of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropyridine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding sulfonamides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.
Oxidation Reactions: Reagents such as chlorine gas or sulfuryl chloride are used for oxidation. The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used to achieve the desired reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, such as 6-aminopyridine-2-sulfonic acid or 6-thiopyridine-2-sulfonic acid.
Oxidation Reactions: Products include sulfonyl chlorides and other oxidized derivatives.
Reduction Reactions: Products include sulfonamides and other reduced compounds.
Aplicaciones Científicas De Investigación
6-Chloropyridine-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-2-sulfonic Acid: Similar structure but with a bromine atom instead of chlorine.
6-Fluoropyridine-2-sulfonic Acid: Similar structure but with a fluorine atom instead of chlorine.
2-Chloropyridine-6-sulfonic Acid: Similar structure but with the positions of the chlorine and sulfonic acid groups reversed.
Uniqueness
6-Chloropyridine-2-sulfonic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6th position enhances its electrophilic character, making it more reactive in substitution reactions compared to its bromine or fluorine analogs .
Propiedades
IUPAC Name |
6-chloropyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRHRGJNJCJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376545 | |
| Record name | 6-chloropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133145-15-0 | |
| Record name | 6-chloropyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)


![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)



![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)


